3-(2-chlorophenyl)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule containing three distinct pharmacophores:
- Isoxazole core: Substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group.
- 1,3,4-Thiadiazole ring: Linked via a carboxamide bridge to the isoxazole moiety.
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-domain interactions. Its synthesis likely involves sequential coupling of thiadiazole-thioether intermediates with pre-functionalized isoxazole-carboxylic acid derivatives, as seen in analogous protocols .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O5S2/c1-14-21(22(31-36-14)16-6-4-5-7-17(16)26)23(33)28-24-29-30-25(38-24)37-13-20(32)27-11-10-15-8-9-18(34-2)19(12-15)35-3/h4-9,12H,10-11,13H2,1-3H3,(H,27,32)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXJWKLHJBQNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 415.87 g/mol. The structure includes a chlorophenyl group, a thiadiazole moiety, and an isoxazole ring, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of chlorophenyl compounds exhibit antiviral properties. For instance, compounds similar to the one have been shown to inhibit human adenovirus (HAdV) replication with significant potency. A study highlighted that certain analogues achieved sub-micromolar potency against HAdV while maintaining low cytotoxicity levels, suggesting that the compound may share similar mechanisms of action targeting viral DNA replication processes .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research has demonstrated that related compounds with similar functional groups exhibit antiproliferative effects against various cancer cell lines. For example, certain isoxazole derivatives have shown efficacy against lung and breast cancer cells . The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of a thiadiazole ring may allow the compound to inhibit specific enzymes involved in cellular proliferation and viral replication.
- Interaction with Cellular Receptors : The dimethoxyphenethyl group may facilitate interactions with neurotransmitter receptors or other cellular targets, influencing cellular signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antiviral activity against HAdV; found IC50 values in low micromolar range for derivatives. |
| Study 2 | Assessed anticancer properties; demonstrated significant growth inhibition in lung and breast cancer cell lines. |
| Study 3 | Explored the mechanism of action; identified potential pathways involved in apoptosis induction in cancer cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Isoxazole-Thiadiazole Hybrids
Substituent Effects on Bioactivity
- 3,4-Dimethoxyphenethyl group : This substituent in the target compound enhances lipophilicity (logP) compared to simpler alkyl or phenyl groups. Methoxy groups may engage in π-π stacking or hydrogen bonding with aromatic residues in targets like kinases or GPCRs .
- Thioether linkage : The –S–CH2–CO–NH– bridge in the target compound contrasts with direct alkylation (e.g., methylthio in ) or thiourea linkages (e.g., ). Thioethers improve metabolic stability compared to esters or ethers .
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves three key stages: (1) formation of the 1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives under reflux (THF, 80°C, 12 hrs); (2) introduction of the thioether linkage using a nucleophilic substitution reaction (NaH in DMF, 0–5°C); and (3) coupling the isoxazole-carboxamide moiety via EDCI/HOBt-mediated amide bond formation. Yield optimization requires strict control of temperature, anhydrous conditions, and inert atmosphere .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity?
- 1H/13C NMR : Assign proton environments (e.g., thiadiazole C-H at δ 8.2–8.5 ppm) and carboxamide carbonyl (δ 165–170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S (670–700 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm error.
- HPLC : Ensure ≥95% purity using a C18 column (ACN/water gradient) .
Q. How do electron-withdrawing/donating substituents influence chemical reactivity?
The 2-chlorophenyl group (electron-withdrawing) reduces electron density at the isoxazole ring, enhancing susceptibility to electrophilic substitution. Conversely, the 3,4-dimethoxyphenethyl moiety (electron-donating) increases nucleophilicity at the secondary amine, facilitating amide coupling. Steric effects from the methylisoxazole group may hinder π-π stacking in crystallization .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal incubation).
- Target engagement assays : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for suspected targets.
- Dose-response validation : Test in multiple cell lines (e.g., HEK293 vs. HepG2) and animal models (rodent vs. zebrafish) to identify species-specific effects .
Q. What computational/experimental methods elucidate the mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., MAPK).
- CRISPR-Cas9 knockouts : Validate target specificity by comparing IC50 values in wild-type vs. gene-edited cells.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for lead optimization .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Solubility : Replace 3,4-dimethoxy groups with hydroxyls (logP reduction via H-bonding).
- Metabolic stability : Introduce methyl groups on the thiadiazole ring to block cytochrome P450 oxidation.
- Pro-drug strategies : Mask the carboxamide as an ester for improved oral bioavailability .
Q. How to resolve conflicting NMR spectral assignments during structural elucidation?
- 2D NMR (HSQC/HMBC) : Correlate ambiguous protons with adjacent carbons (e.g., thiadiazole C2-H with C5).
- Dynamic NMR : Identify conformational exchange broadening in DMSO-d6 vs. CDCl3.
- X-ray crystallography : Resolve tautomerism in the thiadiazole ring .
Designing structure-activity relationship (SAR) studies for pharmacophore evaluation:
Synthesize analogs with systematic substitutions and test in enzymatic/cellular assays:
| Substituent Position | Modification | Biological Activity Change | Reference |
|---|---|---|---|
| 2-Chlorophenyl | Replace Cl with CF₃ | ↑ Kinase inhibition (IC50: 12 nM → 8 nM) | |
| Thiadiazole-S | Replace with O | ↓ Metabolic stability (t½: 4 hrs → 1.5 hrs) | |
| 3,4-Dimethoxyphenethyl | Demethylate to OH | ↑ Aqueous solubility (logP: 3.2 → 2.1) |
CoMFA analysis : Generate 3D-QSAR models to prioritize analogs with balanced potency/ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
